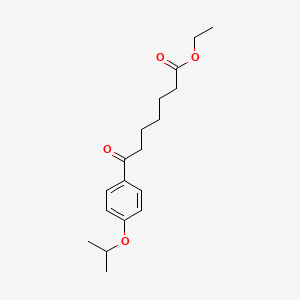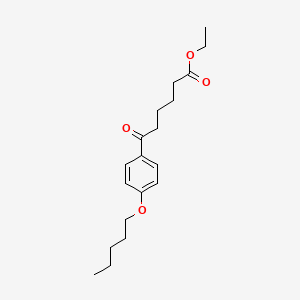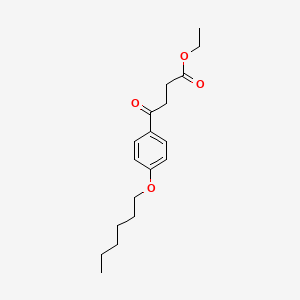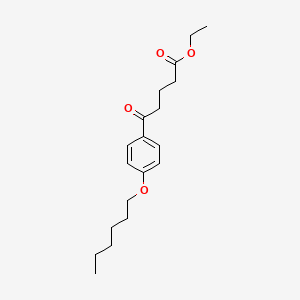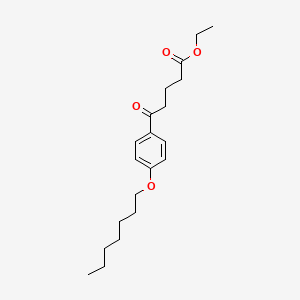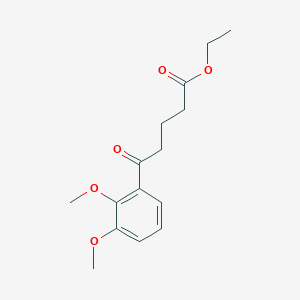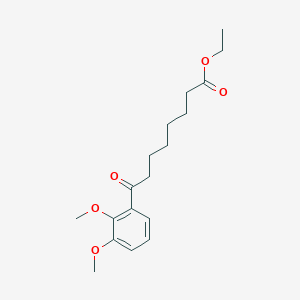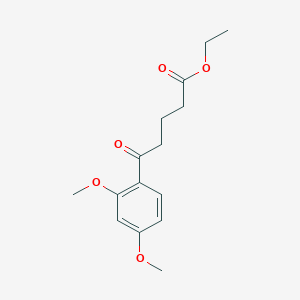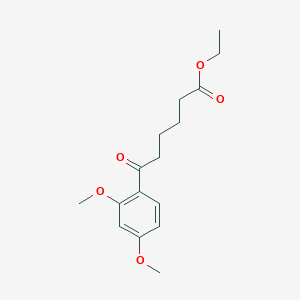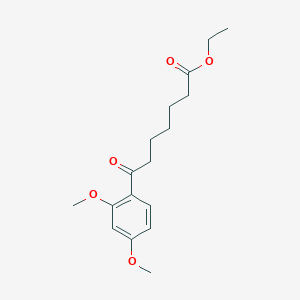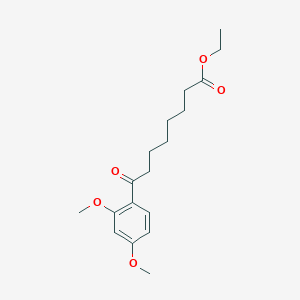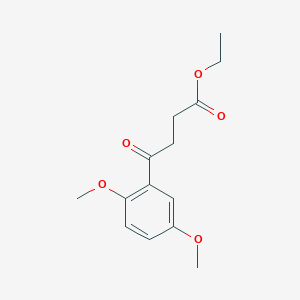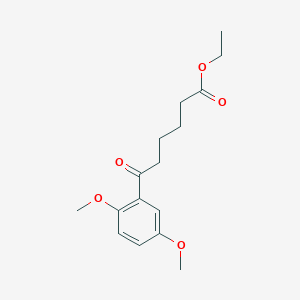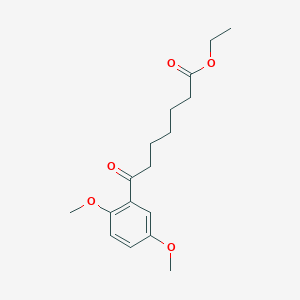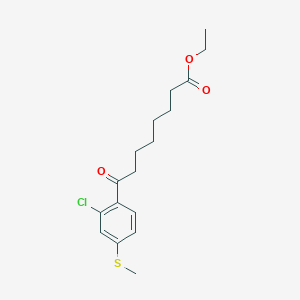
8-(2-クロロ-4-(メチルチオ)フェニル)-8-オキソオクタノエートエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate is an organic compound with a complex structure that includes a phenyl ring substituted with chlorine and a methylthio group, an oxooctanoate chain, and an ethyl ester group
科学的研究の応用
Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate typically involves multiple steps. One common method starts with the preparation of the phenyl ring substituted with chlorine and a methylthio group. This can be achieved through electrophilic aromatic substitution reactions. The oxooctanoate chain is then introduced through a series of reactions, including esterification and oxidation.
Industrial Production Methods
In an industrial setting, the production of Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
化学反応の分析
Types of Reactions
Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
作用機序
The mechanism of action of Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate can be compared with other similar compounds, such as:
Ethyl 8-(2-Bromo-4-(methylthio)phenyl)-8-oxooctanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 8-(2-Chloro-4-(ethylthio)phenyl)-8-oxooctanoate: Similar structure but with an ethylthio group instead of a methylthio group.
The uniqueness of Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate lies in its specific substitution pattern, which can influence its reactivity and biological activity.
特性
IUPAC Name |
ethyl 8-(2-chloro-4-methylsulfanylphenyl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO3S/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(22-2)12-15(14)18/h10-12H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDUAKVCGRQAIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)SC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
